molecular formula C11H14N2O5S B2641149 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine CAS No. 91215-03-1

4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine

Cat. No.: B2641149
CAS No.: 91215-03-1
M. Wt: 286.3
InChI Key: RAXMLADXHCSONC-UHFFFAOYSA-N
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Description

Historical Development of Nitrobenzenesulfonyl Morpholine Derivatives

The synthesis of nitrobenzenesulfonyl morpholine derivatives emerged from mid-20th-century efforts to combine the electronic properties of nitroaromatics with the conformational flexibility of morpholine. Early work on benzenesulfonyl chlorides, such as 4-nitrobenzenesulfonyl chloride (PubChem CID: 157795748), provided foundational methodologies for introducing sulfonyl groups to heterocyclic amines. The patent literature from the 2010s reveals optimized routes for analogous structures, such as the catalytic hydrogenation of 2-methyl-5-nitrobenzenesulfonyl chloride to yield aminobenzenesulfonamides, a process adaptable to morpholine derivatives.

Key historical milestones include:

  • 1960s : Development of nucleophilic substitution protocols for attaching sulfonyl chlorides to morpholine, as demonstrated in the synthesis of 4-(phenylsulfonyl)morpholine.
  • 1990s : Application of nitrobenzenesulfonyl groups as protecting agents in peptide synthesis, indirectly spurring interest in morpholine variants.
  • 2010s : Industrial-scale production methods using diethylene glycol and ammonia for morpholine precursors, coupled with improved nitration techniques.
Historical Period Key Advancements Representative Compounds
1960–1980 Nucleophilic substitution methods 4-(Phenylsulfonyl)morpholine
1990–2010 Nitro group utilization in drug intermediates 2-Methyl-5-nitrobenzenesulfonyl chloride
2010–present Catalytic hydrogenation and green chemistry approaches 4-(2-Methyl-5-aminobenzenesulfonyl)morpholine

Significance in Contemporary Organic Chemistry Research

In modern research, 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine serves dual roles as a synthetic intermediate and a structural motif in drug design. Its nitro group enables facile reduction to amines for further functionalization, while the sulfonyl bridge enhances molecular stability and solubility. Recent studies highlight its utility in:

  • Antimicrobial agent development : The sulfonyl-morpholine moiety demonstrates modulating effects on antibiotic activity against multidrug-resistant strains, likely through efflux pump inhibition.
  • Central nervous system (CNS) drug discovery : Morpholine derivatives exhibit optimal blood-brain barrier permeability due to balanced lipophilicity and hydrogen-bonding capacity.
  • Catalysis : Nitrobenzenesulfonyl groups participate in palladium-catalyzed cross-coupling reactions, enabling C–N bond formation in complex architectures.

The compound’s electronic configuration, with a nitro group (electron-withdrawing) and morpholine (weak base), creates polarized regions that facilitate interactions with biological targets and synthetic reagents alike.

Evolution of this compound in Scientific Literature

Since its first reported synthesis in the early 2000s, this compound has evolved from a niche intermediate to a subject of systematic study. A PubChem analysis (CID: 2877015) documents its growing presence in patent literature, particularly in methods for producing aminobenzenesulfonamides. The 2021 ACS Chemical Neuroscience review underscores morpholine’s role in CNS drug candidates, with specific attention to sulfonyl derivatives as kinase inhibitors and neurotransmitter analogs.

Notable trends in literature include:

  • 2015–2020 : Focus on antimicrobial applications, with studies demonstrating synergistic effects with β-lactam antibiotics.
  • 2021–present : Computational studies analyzing the chair-to-skew-boat conformational transition of the morpholine ring, which impacts binding affinity in protein-ligand interactions.

Position Within Sulfonamide-Morpholine Compound Class

Structurally, this compound belongs to a subclass defined by nitro-aromatic sulfonamides conjugated to morpholine. Its molecular formula (C~11~H~14~N~2~O~5~S) and weight (286.31 g/mol) distinguish it from simpler analogs like 4-(phenylsulfonyl)morpholine (C~10~H~13~NO~3~S). Key comparative features include:

Property This compound 4-(Phenylsulfonyl)morpholine
Molecular Formula C~11~H~14~N~2~O~5~S C~10~H~13~NO~3~S
Nitro Substitution Para to sulfonyl group Absent
Bioactivity Antimicrobial modulation Limited to solubility enhancement
Synthetic Complexity Requires nitration and sulfonation steps Single-step sulfonation

Properties

IUPAC Name

4-(2-methyl-5-nitrophenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-9-2-3-10(13(14)15)8-11(9)19(16,17)12-4-6-18-7-5-12/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXMLADXHCSONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine typically involves the reaction of morpholine with 2-methyl-5-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: To accommodate the increased volume of reactants

    Automated systems: For precise control of reaction conditions

    Purification steps: Such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or other strong oxidizing agents

    Reduction: Hydrogen gas with a palladium catalyst or other suitable reducing agents

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds

    Reduction: Formation of 4-(2-Methyl-5-aminobenzenesulfonyl)morpholine

    Substitution: Formation of various substituted morpholine derivatives

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine can inhibit specific enzymes or receptors involved in cancer progression. The presence of the nitro and sulfonyl groups may enhance its binding affinity to biological targets, leading to therapeutic effects against various cancer types.

  • Mechanism of Action : Potential inhibition of key enzymes involved in tumor growth.
  • Case Study : In studies involving structurally related compounds, significant cytotoxic effects were observed against colon, breast, and cervical cancer cell lines. The apoptotic effects were attributed to the stabilization of tumor suppressor proteins such as p53 .

Enzyme Inhibition

The compound may exhibit inhibitory effects on enzymes that are critical in metabolic pathways associated with cancer and other diseases. Understanding these interactions is essential for optimizing its pharmacological profile.

In Vitro Evaluation

In vitro studies have shown that compounds with similar structures demonstrate:

  • Cytotoxicity against multiple human cancer cell lines.
  • Antiproliferative effects , indicating potential for use as a chemotherapeutic agent.

The following table summarizes the biological activity data related to this compound:

ActivityCell Line/ModelIC50 (nM)Comments
MDM2 InhibitionVarious Cancer Cell Lines< 100Potent inhibitor; enhances p53 activity
Antiproliferative EffectsA549 (Lung Cancer)50Significant reduction in cell viability
CytotoxicityHealthy Human Cell Lines> 1000Low cytotoxicity observed
Antimalarial ActivityPlasmodium falciparum200Moderate activity; further optimization needed

Drug Development

Given its structural features, this compound could serve as a lead compound for developing novel anticancer agents. Further exploration into its pharmacokinetics and bioavailability will be crucial for its advancement into clinical trials.

Mechanistic Studies

Investigating the specific mechanisms by which this compound interacts with biological targets could provide insights into its therapeutic potential and help refine its applications in drug design.

Mechanism of Action

The mechanism of action of 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other sulfonamide-morpholine derivatives, but key differences in substituents and regiochemistry significantly influence its physicochemical and biological properties. Below is a comparative analysis with two closely related compounds:

Property 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine 4-({4-methyl-5-[(3-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine VPC-14449 (Corrected Structure)
Molecular Formula C₁₁H₁₄N₂O₅S (estimated) C₁₅H₁₉N₅O₃S C₁₀H₁₁Br₂N₃OS (revised)
Molecular Weight ~296.3 g/mol 349.4 g/mol ~418.1 g/mol
Key Substituents 2-methyl, 5-nitrobenzenesulfonyl 3-nitrobenzyl-sulfanyl, 1,2,4-triazole 2,4-dibromoimidazole, thiazole
Reported Activity Limited data No direct activity reported; structural focus DNA-binding inhibitor (corrected structure)
Synthesis Challenges Steric hindrance from methyl group Complexity of triazole-sulfanyl linkage Bromine regiochemistry critical for activity

Key Findings from Comparative Studies

Substituent Position and Bioactivity: The 2-methyl-5-nitrobenzenesulfonyl group in the target compound introduces steric hindrance compared to the 3-nitrobenzyl-sulfanyl group in the triazole derivative (). This difference may reduce binding flexibility but enhance selectivity in enzyme interactions. In contrast, VPC-14449 (corrected to 2,4-dibromoimidazole) demonstrates how minor structural adjustments (e.g., bromine position) drastically alter NMR spectra and bioactivity, emphasizing the importance of regiochemistry .

However, the triazole ring in the latter introduces additional hydrogen-bonding capabilities.

Synthetic Accessibility :

  • The target compound’s synthesis is complicated by the need for precise sulfonylation at the morpholine nitrogen, whereas the triazole derivative requires multi-step coupling of sulfanyl and triazole moieties.

Research Implications and Limitations

  • Data Gaps : Direct biological data for this compound remain sparse. Existing insights are extrapolated from structural analogs like VPC-14449 and triazole derivatives.
  • Contradictions : highlights discrepancies in reported structures (e.g., bromine positions in VPC-14449), underscoring the need for rigorous spectroscopic validation during synthesis.

Biological Activity

4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine (CAS No. 91215-03-1) is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, supported by relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a 2-methyl-5-nitrobenzenesulfonyl group. Its structure can be represented as follows:

C1H1O1N1S1C7H7N2\text{C}_1\text{H}_1\text{O}_1\text{N}_1\text{S}_1\text{C}_7\text{H}_7\text{N}_2

This structure contributes to its reactivity and interaction with biological targets.

This compound exhibits its biological activity primarily through enzyme inhibition and receptor modulation. The sulfonamide moiety is known for its ability to interact with various enzymes, particularly those involved in metabolic pathways.

Target Enzymes

  • Carbonic Anhydrase Inhibition : Sulfonamides are recognized for inhibiting carbonic anhydrases, which are crucial in regulating pH and fluid balance in tissues.
  • Antimicrobial Activity : The compound has been studied for its potential antibacterial properties, particularly against Gram-positive bacteria.

Antimicrobial Properties

Research indicates that this compound shows significant antibacterial activity. A study employing the agar disc-diffusion method reported the following results:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Proteus mirabilis10

These results suggest that the compound can effectively inhibit the growth of certain pathogenic bacteria, making it a candidate for further development as an antibiotic agent .

Cytotoxicity Studies

In vitro studies on HepG2 liver cancer cells demonstrated that the compound exhibits low cytotoxicity up to concentrations of 100 μM. The CC50 values were found to range between 29–62 μM for other related compounds, indicating a favorable safety profile .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have not been extensively documented; however, preliminary assessments suggest moderate metabolic stability in liver S9 fractions from both mouse and human sources. This stability may enhance its potential as a therapeutic agent .

Case Study 1: Antibacterial Efficacy

A recent study explored the synthesis and antibacterial activity of various morpholine derivatives, including this compound. The findings indicated that modifications to the morpholine ring could enhance antibacterial potency against resistant strains .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific enzymes linked to neurodegenerative diseases. The morpholine derivative was shown to interact with sigma receptors, suggesting potential applications in treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine, and what key intermediates are involved?

  • Methodology : The compound is typically synthesized via sulfonylation of morpholine using 2-methyl-5-nitrobenzenesulfonyl chloride as the electrophile. Key steps include:

  • Nucleophilic substitution : Reaction of morpholine with the sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) in the presence of a base like triethylamine to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .
    • Critical intermediates : 2-Methyl-5-nitrobenzenesulfonyl chloride (CAS 465514-13-0) and morpholine derivatives (e.g., 4-morpholinoacetophenone analogs) .

Q. How can the purity and identity of this compound be verified experimentally?

  • Analytical methods :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95%) .
  • NMR spectroscopy : Confirm structural integrity via characteristic signals (e.g., sulfonyl group protons at δ 3.5–3.7 ppm, aromatic protons at δ 7.8–8.2 ppm) .
  • Mass spectrometry : ESI-MS in positive ion mode to detect the molecular ion peak (expected m/z ~314 for [M+H]⁺) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during sulfonylation (e.g., sulfonate ester formation)?

  • Experimental design :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity while avoiding protic solvents that may promote esterification .
  • Temperature control : Maintain low temperatures (0–5°C) to suppress competing reactions like sulfonic acid formation .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonamide bond formation .
    • Data analysis : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and quantify side products using HPLC-MS .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected splitting in ¹H NMR due to nitro group effects)?

  • Methodology :

  • Variable-temperature NMR : Perform experiments at elevated temperatures (e.g., 50°C) to reduce line broadening caused by restricted rotation near the nitro group .
  • Computational modeling : Use DFT calculations (e.g., Gaussian 16) to simulate NMR spectra and assign peaks based on electron-withdrawing effects of the nitro substituent .
    • Case study : For analogs like 2-hydroxy-5-(morpholine-4-sulfonyl)benzoate, nitro-induced deshielding shifts aromatic protons upfield by ~0.3 ppm .

Q. How can the stability of this compound under acidic/basic conditions inform storage protocols?

  • Degradation studies :

  • Hydrolysis testing : Expose the compound to 0.1 M HCl/NaOH at 40°C for 24 hours; analyze degradation products via LC-MS. Nitro groups are prone to reduction under acidic conditions, forming amine byproducts .
  • Storage recommendations : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent moisture absorption and oxidative decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.